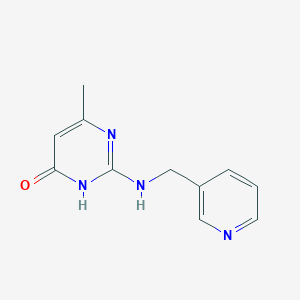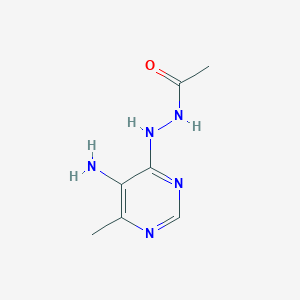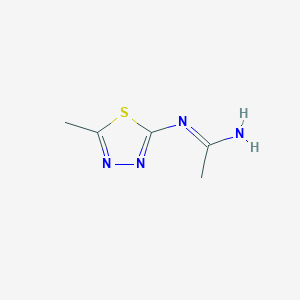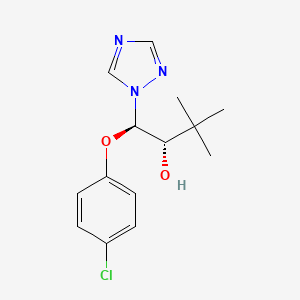
2-Imino-3-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imino-3-methylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-3-methylpyrimidin-4-amine typically involves the condensation of suitable precursors under specific conditions. One common method includes the reaction of 4,4-dimethoxyl-2-butanone with cyanoacetamide in the presence of ammonium acetate and acetic acid as catalysts . This reaction proceeds through a series of steps, including cyclization and hydrolysis, to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of “one-pot” methods, where multiple reaction steps are combined into a single process, is favored for its efficiency and cost-effectiveness . These methods ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Imino-3-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-Imino-3-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: Its derivatives are used in the production of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Imino-3-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to therapeutic effects in conditions where β-glucuronidase activity is detrimental . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-methylpyrimidine: This compound shares a similar pyrimidine core but differs in its functional groups.
2-Amino-3-methylpyridine: Another related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 2-Imino-3-methylpyrimidin-4-amine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a β-glucuronidase inhibitor sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C5H8N4 |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
2-imino-3-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H8N4/c1-9-4(6)2-3-8-5(9)7/h2-3,7H,6H2,1H3 |
InChI-Schlüssel |
NECCRODTBWKIOF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=NC1=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(chloromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13109422.png)


![(2R)-2-[(Benzylsulfonyl)amino]propanoic acid](/img/structure/B13109427.png)
![[6-(Propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13109430.png)







![2-Methylfuro[3,4-d]pyrimidine-5,7-dione](/img/structure/B13109492.png)
